molecular formula C13H20N2O2S B3723708 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone

3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone

Cat. No. B3723708
M. Wt: 268.38 g/mol
InChI Key: PFGMNWYUKVOHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is a pyrimidinone derivative, which is a class of compounds that have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone in lab experiments is its relatively low toxicity. This makes it a safe compound to work with, even at higher concentrations. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the further elucidation of its mechanism of action and its potential use in the treatment of various diseases. Additionally, further studies could be conducted to explore its potential applications in other fields of study, such as materials science.

Scientific Research Applications

The potential applications of 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone in scientific research are vast. This compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and viral infections. It has also been studied for its potential use as a tool in the development of new drugs.

properties

IUPAC Name

2-butylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-4-7-9-18-13-14-11(16)10(6-3)12(17)15(13)8-5-2/h5,16H,2,4,6-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGMNWYUKVOHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=C(C(=O)N1CC=C)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Reactant of Route 3
3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Reactant of Route 4
Reactant of Route 4
3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Reactant of Route 5
Reactant of Route 5
3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Reactant of Route 6
3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.